4-Bromo-5-methoxy-1H-indole-2-carboxylic acid
Overview
Description
4-Bromo-5-methoxy-1H-indole-2-carboxylic acid is a brominated derivative of indole, a heterocyclic aromatic organic compound. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid typically involves the bromination of 5-methoxy-1H-indole-2-carboxylic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized through optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous flow systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different derivatives.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: Biologically, indole derivatives have shown a range of activities, including antiviral, anti-inflammatory, and anticancer properties. This compound, in particular, has been studied for its potential biological activities and therapeutic applications.
Medicine: In medicine, indole derivatives are explored for their potential use in drug development. The compound's ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound's indole core can bind to various biological targets, leading to the modulation of specific pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-Methoxy-1H-indole-2-carboxylic acid: This compound lacks the bromine atom present in 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid, resulting in different reactivity and biological activity.
4-Bromo-1H-indole-2-carboxylic acid: This compound has a similar structure but lacks the methoxy group, leading to variations in its chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-5-methoxy-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-8-3-2-6-5(9(8)11)4-7(12-6)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETOXWNTPOPCTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538105 | |
Record name | 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92622-97-4 | |
Record name | 4-Bromo-5-methoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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